molecular formula C21H25N3O3S B2670682 N-benzyl-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide CAS No. 1252907-77-9

N-benzyl-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide

Cat. No.: B2670682
CAS No.: 1252907-77-9
M. Wt: 399.51
InChI Key: ZGBLGOOCGXDCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications

Antifolate Activity

  • Compounds similar to N-benzyl-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide have been explored for their antifolate activity, with applications as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. For instance, classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid demonstrated potent inhibition of human DHFR and tumor cell growth (Gangjee et al., 2007).

Dual Enzyme Inhibition

  • Research has also focused on dual inhibition of thymidylate synthase and DHFR, with classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines showing excellent dual inhibition properties and potential as antitumor agents (Gangjee et al., 2009).

Anti-Inflammatory and Analgesic Properties

  • Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds structurally related to this compound have shown promising anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 inhibitors, demonstrating significant inhibitory activity and potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Application in Neurodegenerative Disorders

  • Derivatives of thieno[2,3-d]pyrimidine, such as fluoroethoxy and fluoropropoxy substituted compounds, have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared with central benzodiazepine receptors (CBRs). These compounds show potential for use in studying PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Properties

IUPAC Name

N-benzyl-2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N3O3S/c1-3-5-12-23-20(26)19-17(11-13-28-19)24(21(23)27)15-18(25)22(4-2)14-16-9-7-6-8-10-16/h6-11,13,19H,3-5,12,14-15H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQKKNCDNXJROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N(CC)CC3=CC=CC=C3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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